3,4-Dimethyl-5-chlorofuran-2(5H)-one
Description
3,4-Dimethyl-5-chlorofuran-2(5H)-one is a substituted furanone derivative characterized by a five-membered lactone ring with chlorine at position 5 and methyl groups at positions 3 and 2.
Properties
Molecular Formula |
C6H7ClO2 |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
2-chloro-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7ClO2/c1-3-4(2)6(8)9-5(3)7/h5H,1-2H3 |
InChI Key |
HWJCMUPATVXVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Furanone Family
3,4-Dichloro-5-(S)-(1-menthyloxy)-2(5H)-furanone
- Substituents : Dichloro (positions 3,4) and menthyloxy (position 5) .
- Reactivity : Undergoes nucleophilic substitution at position 4 when treated with amines (e.g., 4-methylpiperidine) or fluoride ions, facilitated by the electron-withdrawing chlorine substituents .
- Steric Effects : The bulky menthyloxy group imposes significant steric hindrance, limiting reactivity compared to smaller substituents like methyl or ethoxy groups .
- Applications: Used in asymmetric synthesis of chiral β-alkylamino-γ-(l-menthyloxy) butyrolactones, highlighting its utility in stereoselective reactions .
5-[(2-Chlorophenyl)hydroxymethyl]-5-ethoxy-4-methoxyfuran-2(5H)-one (3b)
- Substituents : Ethoxy (position 5), methoxy (position 4), and hydroxymethyl-aromatic groups .
- Physical Properties : Higher melting point (189–191°C) due to hydrogen bonding from the hydroxymethyl group .
- Spectroscopic Features : Distinct IR peaks at 3370 cm⁻¹ (OH stretch) and 1740 cm⁻¹ (C=O stretch), with NMR signals reflecting aromatic coupling .
5-Chloro-2-methyl-4-isothiazolin-3-one
- Core Structure: Isothiazolinone ring (distinct from furanone) with chloro and methyl substituents .
- Reactivity: Exhibits antimicrobial properties due to the electrophilic sulfur atom, a feature absent in furanones .
- Regulatory Status : Classified under GHS 1.0 with specific hazard codes, reflecting its industrial use as a biocide .
Data Table: Key Properties of Selected Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups : Chlorine at position 5 in the target compound enhances electrophilicity at adjacent positions, favoring nucleophilic attacks. This contrasts with methoxy or ethoxy groups, which are electron-donating and reduce reactivity .
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